physicochemical properties of methoxy-dihydro-benzopyran-4-ol
physicochemical properties of methoxy-dihydro-benzopyran-4-ol
An In-Depth Technical Guide on the Physicochemical Properties of Methoxy-Dihydro-Benzopyran-4-ol and Related Derivatives
Introduction
The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including flavonoids, coumarins, and chromanes. The introduction of methoxy, hydroxyl, and dihydro modifications to the benzopyran-4-ol core gives rise to a diverse family of molecules with a wide range of physicochemical and pharmacological properties. This technical guide provides a detailed exploration of the physicochemical characteristics of methoxy-dihydro-benzopyran-4-ol and its derivatives, with a focus on properties relevant to researchers, scientists, and drug development professionals. Given the broadness of the term "methoxy-dihydro-benzopyran-4-ol," this guide will focus on specific, well-characterized examples to provide concrete data and insights.
Core Molecular Structures
The fundamental structure of a dihydro-benzopyran-4-ol consists of a bicyclic system with a dihydropyran ring fused to a benzene ring, with a hydroxyl group at the 4-position. The addition of a methoxy group can occur at various positions on the benzopyran core or on substituent groups, leading to a wide array of isomers with distinct properties.
Physicochemical Properties of Selected Methoxy-Dihydro-Benzopyran-4-ol Derivatives
Due to the limited availability of comprehensive data for a single, simple "methoxy-dihydro-benzopyran-4-ol," this guide will detail the properties of representative, well-documented analogues.
2-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
This derivative features a methoxy-substituted phenyl group at the 2-position of the dihydro-benzopyran-4-ol core.
Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
| Property | Value | Source |
| Molecular Formula | C16H16O3 | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Exact Mass | 256.109944 g/mol | [1] |
| InChIKey | NIGRNYYYGGSFAC-UHFFFAOYSA-N | [1] |
Spectroscopic Data:
-
Mass Spectrometry (GC-MS): The mass spectrum for this compound is available and provides crucial information for its identification and structural elucidation.[1]
5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
While technically a benzopyran-4-one, this highly substituted flavonoid is closely related to the dihydro-benzopyran-4-ol structure and has a wealth of available physicochemical data, making it an excellent case study.
Table 2: Physicochemical Properties of 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
| Property | Value | Source |
| Molecular Formula | C16H12O6 | [2][3] |
| Molecular Weight | 300.2629 g/mol | [2][3] |
| Melting Point | 223 °C | [4] |
| Boiling Point | 480 °C (Predicted) | [4] |
| Water Solubility | 2.24e-4 g/L (Experimental) | [4] |
| LogKow (Octanol-Water Partition Coefficient) | 2.91 (Experimental) | [4] |
| pKa (Acidic Apparent) | 7.25 (Experimental) | [4] |
| Density | 1.43 g/cm³ (Predicted) | [4] |
| Flash Point | 219 °C (Predicted) | [4] |
| Vapor Pressure | 2.09e-9 mmHg (Predicted) | [4] |
Spectroscopic Data:
-
Gas Chromatography: Data from gas chromatography experiments are available for this compound.[2]
8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol
This compound is a simpler example with a methoxy group on the benzene ring of the benzopyran core.
Synthesis:
A practical and inexpensive synthesis method for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol has been reported.[5] The process involves the treatment of 2-methoxyphenol to form an oxirane compound.[5] This intermediate undergoes ring cleavage under acidic conditions to yield a chlorohydrin, which is then acylated and cyclized in the presence of stannic chloride.[5] The final step is the hydrolysis of the acetyl group to produce the desired benzopyranol.[5]
General Synthesis of Benzopyran Analogues
The synthesis of benzopyran derivatives often involves the condensation of a substituted phenol with a suitable three-carbon component. A common strategy is the Friedel-Crafts acylation of a phenol, followed by an Aldol condensation to form the benzopyran ring system.[6]
Caption: Generalized synthetic workflow for methoxy-dihydro-benzopyran-4-ol derivatives.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP, or LogKow, is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (OECD Guideline 107):
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water must be mutually saturated before the experiment.
-
Partitioning: Add a small volume of the n-octanol stock solution to a known volume of water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases. Centrifuge if necessary to separate the phases.
-
Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
HPLC is a versatile technique for the separation, identification, and quantification of benzopyran derivatives.
General Reversed-Phase HPLC Method:
-
Column: A C18 stationary phase is commonly used for the separation of moderately polar compounds like benzopyranols.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection is suitable for compounds with a chromophore, such as the benzopyran ring system. The detection wavelength should be set to the λmax of the analyte.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.
Caption: A typical experimental workflow for HPLC analysis.
Applications in Drug Discovery and Development
Benzopyran derivatives, including those with methoxy and hydroxyl substitutions, have shown a wide range of biological activities. For instance, certain benzopyran-4-one derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[7][8] The physicochemical properties detailed in this guide are crucial for understanding the structure-activity relationships (SAR) of these compounds and for optimizing their drug-like properties. The solubility, lipophilicity (LogP), and pKa of a compound influence its bioavailability and ability to reach its biological target.
Conclusion
The and its analogues are diverse and dependent on the specific substitution pattern of the benzopyran core. This guide has provided a detailed overview of the key physicochemical parameters for selected derivatives, along with general synthetic and analytical methodologies. A thorough understanding of these properties is essential for the successful design and development of novel benzopyran-based therapeutic agents.
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